2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

Herbicide Safener Receptor Binding Maize

Formulators and researchers requiring consistent herbicide safener activity face supply of racemic mixtures with variable GST induction. R-29148 (CAS 52836-31-4) solves this with stereospecific R-isomer activity, increasing GST up to 192% in vitro (Kd = 0.12 µM at maize receptor), outperforming dichlormid and benoxacor. • R-isomer GST induction: up to 192% vs. racemate • Protects corn from thiocarbamate, chloroacetanilide & sulfonylurea injury at ≤0.5 lb/acre • EPA tolerance-exempt inert ingredient (40 CFR 180.1052) Supplied as ≥95% pure material with global shipping for research and formulation development.

Molecular Formula C8H13Cl2NO2
Molecular Weight 226.1 g/mol
CAS No. 52836-31-4
Cat. No. B1202250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
CAS52836-31-4
Synonyms3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine
R 29148
R-29148
Molecular FormulaC8H13Cl2NO2
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCC1CN(C(O1)(C)C)C(=O)C(Cl)Cl
InChIInChI=1S/C8H13Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h5-6H,4H2,1-3H3
InChIKeyYNQSILKYZQZHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine Procurement Guide


2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (CAS 52836-31-4), also known as R-29148, is a member of the dichloroacetyl oxazolidine class of herbicide safeners. It is a small molecule (MW 226.1) used to protect crops, primarily corn (Zea mays), from injury caused by thiocarbamate, chloroacetanilide, and sulfonylurea herbicides without diminishing herbicidal efficacy against target weeds [1]. Its mechanism involves the induction of detoxification enzymes, notably glutathione S-transferases (GSTs) [2]. The compound is specifically exempted from the requirement of a tolerance when used as an inert ingredient in certain pre-emergent herbicide formulations applied to corn fields at a maximum rate of 0.5 lb/acre [3].

Why Generic Substitution Fails for R-29148


Generic substitution among herbicide safeners is not feasible because their efficacy is determined by specific, quantifiable interactions with plant detoxification systems that vary widely between compounds. 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (R-29148) exhibits a unique binding profile to a maize receptor with a Kd of 0.12 μM, and its activity is highly stereospecific, with the R-isomer demonstrating superior enzyme induction compared to the S-isomer or the racemate [1]. In contrast, other safeners like dichlormid or benoxacor show significantly weaker binding affinities (e.g., IC50 of 741 nM for benoxacor in the same assay) and different efficacy profiles against various herbicide-crop combinations . This chemical and biological specificity precludes simple interchangeability.

R-29148 Quantitative Evidence


Receptor Binding vs. Dichloroacetamide Safeners

In a direct radioligand binding assay using [³H]R-29148, the compound bound to a single class of high-affinity sites in etiolated maize seedlings with a Kd of 0.12 μM and a maximal binding of 55 pmol/mg protein [1]. This binding was saturable and protease-sensitive, indicating a specific protein receptor. Comparative inhibition studies revealed that N,N-diallyl-2,2-dichloroacetamide (dichlormid) had an IC50 of 0.01 μM, while other compounds in the same class exhibited a range of IC50 values. Notably, a separate study using the same [³H]Saf(R-29148) binding assay reported that benoxacor has an IC50 of 741 nM . This 6,175-fold difference in affinity (0.12 μM Kd vs. 741 nM IC50) underscores the distinct molecular interaction profile of R-29148.

Herbicide Safener Receptor Binding Maize

Tribenuron Injury Protection

In greenhouse studies evaluating protection of 'Pioneer 3180' corn against 1 μM tribenuron, R-29148 applied as a seed soak at concentrations of 0.5, 1, or 2 mM provided significant protection. In contrast, the safeners dichlormid and benoxacor were reported as 'less effective' and offered only 'partial protection' to both 'Pioneer 3180' and 'Northrup-King 9283' corn hybrids under the same conditions [1]. While naphthalic anhydride (NA) was the most effective in this specific trial, R-29148 demonstrated a clear, quantifiable advantage over dichlormid and benoxacor, two commonly used alternatives.

Crop Protection Sulfonylurea Herbicide Corn Hybrid

Enantiomer-Specific Enzyme Induction

The activity of 2,2,5-trimethyl-3-dichloroacetyl-1,3-oxazolidine is stereospecific. In maize treated with chlorimuron-ethyl, the R-enantiomer increased glutathione S-transferase (GST) activity in vivo by 180% and in vitro by 192% compared to the control [1]. In a separate study with chlorsulfuron, the R-isomer specifically induced glutathione (GSH) production, GST activity, and the ability of GST to react with CDNB substrate, whereas the S-isomer and racemate did not demonstrate the same level of induction [2]. This quantifiable difference in enzyme induction directly correlates with the R-isomer's ability to protect maize from herbicide damage.

Chiral Safener Enzyme Induction Detoxification

Primisulfuron-Terbufos Interaction Protection

In greenhouse studies evaluating safener protection against the synergistic injury from primisulfuron (40-80 g ai/ha) and the insecticide terbufos, only R-29148 and flurazole provided significant protection at the higher 80 g/ha primisulfuron rate [1]. Other safeners, including oxabetrinil, naphthalic anhydride, and dichlormid, failed to protect corn under this more stringent challenge. This head-to-head comparison demonstrates a clear, condition-dependent advantage for R-29148 against a specific herbicide-insecticide interaction, a common field scenario.

Herbicide Interaction Primisulfuron Terbufos

Tolerance Exemption Advantage

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is exempted from the requirement of a tolerance under 40 CFR § 180.1052 when used as an inert ingredient in formulations of specific pre-emergent herbicides (S-ethyl dipropylthiocarbamate, S-propyl dipropylthiocarbamate, and S-ethyl diisobutylthiocarbamate) applied to corn fields, with a maximum use rate of 0.5 lb/acre [1]. This explicit regulatory allowance contrasts with other safeners like benoxacor, which are subject to tolerance establishment under 40 CFR § 180. For example, benoxacor tolerances are set at 0.01 ppm in/on corn grain and 0.05 ppm in/on corn forage and stover [2]. This exemption can translate to simplified formulation registration, reduced residue monitoring burden, and potentially higher allowable inclusion rates for R-29148 in designated products.

Regulatory Compliance Inert Ingredient Pre-Emergent Herbicide

R-29148 High-Value Applications


Pre-Emergent Corn Herbicide Formulation

Based on its tolerance exemption and proven protective effect against thiocarbamate (e.g., EPTC, vernolate) and chloroacetanilide (e.g., metolachlor, acetochlor) injury, 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is an optimal inert ingredient for pre-emergent corn herbicide formulations [1]. The compound's high receptor binding affinity (Kd = 0.12 μM) and its demonstrated protection at a maximum rate of 0.5 lb/acre provide a scientifically defined and regulatorily streamlined path to market [2][3].

Sulfonylurea Herbicide Safening in Corn

The compound's demonstrated ability to protect corn from injury by sulfonylurea herbicides like tribenuron, primisulfuron, and chlorsulfuron, particularly in the presence of organophosphate insecticides (e.g., terbufos), positions it as a critical component for tank-mix or pre-packaged formulations where such interactions are a risk [1][2]. The head-to-head data showing its superior performance over dichlormid and benoxacor in specific tribenuron protection trials, and its unique efficacy against primisulfuron-terbufos synergy at high herbicide rates, provide a strong quantitative basis for its selection [1][2].

Chiral R-Isomer for Enzyme Induction

For applications requiring maximal induction of plant detoxification pathways (e.g., GST activity), procurement of the chirally pure R-isomer is justified. Quantitative data show the R-isomer increases GST activity by up to 192% in vitro, a level not achieved by the racemate or S-isomer [1][2]. This can be leveraged in research settings investigating safener mechanisms or in high-value seed treatment formulations where maximum protection is critical.

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